![molecular formula C17H13Cl2NO2S B3009482 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide CAS No. 2034602-28-1](/img/structure/B3009482.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

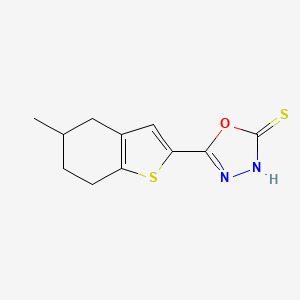

The compound N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide is a benzamide derivative with potential pharmacological properties. Benzamide derivatives are known for their diverse biological activities, which can include anticancer, anti-inflammatory, and enzyme inhibition effects. The benzo[b]thiophene moiety is a common structural feature in many pharmacologically active compounds, and its incorporation into benzamide derivatives can significantly influence their biological activity and molecular properties .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoic acid or its derivative and an amine. In the case of this compound, the synthesis would likely involve the reaction of a benzo[b]thiophene derivative with an appropriate amine and a dichlorobenzoyl chloride. The synthesis of related compounds has been reported, where different substituents on the benzamide ring have been explored to study their structure-activity relationships . The synthesis process can be optimized to improve yields and purity, which is crucial for subsequent biological evaluations.

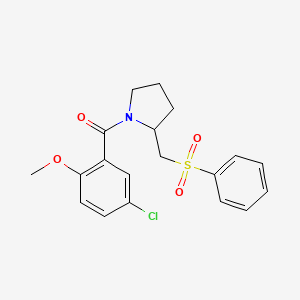

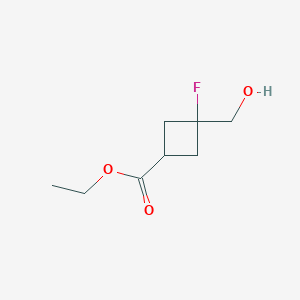

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those with a benzo[b]thiophene moiety, can be characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography can provide detailed insights into the molecular conformation, supramolecular aggregation, and the presence of disorder in the crystal structure. For instance, closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have been shown to exhibit different modes of supramolecular aggregation and molecular conformations, which can influence their biological activity .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including hydrolysis of the amide bond, substitution reactions on the aromatic ring, and reactions involving the benzo[b]thiophene moiety. The presence of substituents such as chloro groups can make the benzamide ring more reactive towards nucleophilic substitution reactions. The benzo[b]thiophene moiety can also participate in electrophilic aromatic substitution reactions, which can be utilized to introduce additional functional groups or to modify the compound's pharmacological properties .

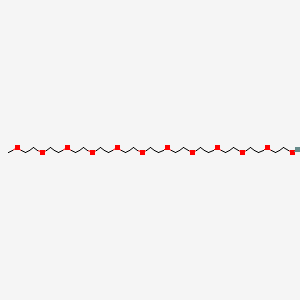

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can affect the compound's lipophilicity, which in turn can impact its pharmacokinetics and bioavailability. The dichlorobenzamide moiety can contribute to the compound's acidity and reactivity. Understanding these properties is essential for the development of benzamide derivatives as pharmacological agents, as they determine the compound's behavior in biological systems and its suitability for drug formulation .

科学的研究の応用

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound structurally related to the chemical , has been identified as a herbicidally active agent against annual and perennial grasses. It shows potential utility in forage legumes, certain turf grasses, and cultivated crops, suggesting that N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide might also share similar applications in the agricultural sector (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Environmental Degradation

Research on the microbial degradation of benzonitrile herbicides, including dichlobenil, bromoxynil, and ioxynil, has highlighted the importance of understanding the environmental fate of structurally related compounds like this compound. This compound's potential to produce persistent metabolites in soil and groundwater necessitates further investigation into its biodegradability and environmental impact (M. Holtze, S. R. Sørensen, J. Sørensen, J. Aamand, 2008).

Anticancer Activity

A study on hydroxyl-containing benzo[b]thiophene analogs has indicated that these compounds exhibit selectivity towards laryngeal cancer cells, suggesting a potential for anticancer activity. The presence of a hydroxyl group is critical for this activity, which is enhanced by the antioxidant enzyme activity and reduced ROS production in cancer cells. This insight could guide the development of this compound as a combinational therapy agent in chemotherapy (B. Haridevamuthu et al., 2023).

Medicinal Chemistry

Benzo[b]thiophene molecules, including derivatives like this compound, are crucial in synthetic medicinal chemistry due to their wide spectrum of pharmacological properties. Research has focused on synthesizing new benzo[b]thiophene derivatives with potent antibacterial, antifungal, and anti-inflammatory activities, highlighting the compound's potential in developing new therapeutic agents (A. Isloor, B. Kalluraya, K. Pai, 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO2S/c18-13-6-5-10(7-14(13)19)17(22)20-8-15(21)12-9-23-16-4-2-1-3-11(12)16/h1-7,9,15,21H,8H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXHRDBIZHDDDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC(=C(C=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((3-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3009401.png)

![2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide](/img/structure/B3009402.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3009405.png)

![5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B3009406.png)

![(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B3009407.png)

![3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3009410.png)

![4-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B3009415.png)

![1-[4-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009421.png)